molecular formula C11H9BrN2O B6532425 5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine CAS No. 1515225-81-6

5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine

Cat. No.: B6532425
CAS No.: 1515225-81-6
M. Wt: 265.11 g/mol
InChI Key: KYXCHJLLJXEBQC-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine is a compound belonging to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine typically involves a palladium-catalyzed Suzuki cross-coupling reaction. This method is efficient and yields the desired product in moderate to good quantities. The reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under the influence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various biaryl compounds, N-oxides, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors involved in disease pathways. For example, it can inhibit certain kinases or modulate receptor activity, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the final pharmaceutical product .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 5-Bromo-2-ethoxypyridine
  • 5-Bromo-2-chloropyridine

Uniqueness

5-Bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in research and industry .

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)oxy-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-10(3-2-6-13-8)15-11-5-4-9(12)7-14-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXCHJLLJXEBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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